molecular formula C7H7BrOS B7961288 Phenol, 5-bromo-2-(methylthio)- CAS No. 107724-65-2

Phenol, 5-bromo-2-(methylthio)-

Cat. No.: B7961288
CAS No.: 107724-65-2
M. Wt: 219.10 g/mol
InChI Key: ZXMHBHCMBGDOMR-UHFFFAOYSA-N
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Description

Phenol, 5-bromo-2-(methylthio)- is an organic compound with the molecular formula C7H7BrOS It is characterized by a bromine atom and a methylsulfanyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 5-bromo-2-(methylthio)- typically involves the bromination of 2-(methylsulfanyl)phenol. The reaction is carried out using bromine in the presence of a catalyst such as iron powder. The process involves the following steps:

Industrial Production Methods: Industrial production methods for Phenol, 5-bromo-2-(methylthio)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: Phenol, 5-bromo-2-(methylthio)- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the sulfoxide/sulfone back to the methylsulfanyl group.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products:

  • Substituted phenols, sulfoxides, and sulfones depending on the reaction conditions and reagents used.

Scientific Research Applications

Phenol, 5-bromo-2-(methylthio)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenol, 5-bromo-2-(methylthio)- involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules. The bromine atom and methylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These interactions can affect cell signaling pathways, enzyme activities, and gene expression .

Comparison with Similar Compounds

    2-Bromo-5-(methylsulfanyl)phenol: Similar structure but with different positioning of the bromine and methylsulfanyl groups.

    5-Bromo-2-methoxyphenol: Contains a methoxy group instead of a methylsulfanyl group.

    5-Bromo-2-(methylsulfonyl)phenol: Contains a methylsulfonyl group instead of a methylsulfanyl group.

Uniqueness: Phenol, 5-bromo-2-(methylthio)- is unique due to the presence of both a bromine atom and a methylsulfanyl group on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

IUPAC Name

5-bromo-2-methylsulfanylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrOS/c1-10-7-3-2-5(8)4-6(7)9/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMHBHCMBGDOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50611226
Record name 5-Bromo-2-(methylsulfanyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107724-65-2
Record name 5-Bromo-2-(methylsulfanyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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